2-[(3-Methylbenzyl)oxy]benzaldehyde
Overview
Description
2-[(3-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is known for its unique structure, which includes a benzaldehyde group attached to a benzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux for several hours, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(3-Methylbenzyl)oxy]benzoic acid.
Reduction: 2-[(3-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Methylbenzyl)oxy]benzaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function. The compound’s molecular targets and pathways are still under investigation, but it is known to affect cell cycle regulation and signal transduction pathways.
Comparison with Similar Compounds
2-[(3-Methylbenzyl)oxy]benzaldehyde can be compared with other benzaldehyde derivatives:
2-[(4-Methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group in the para position, which may affect its reactivity and biological activity.
2-[(3-Chlorobenzyl)oxy]benzaldehyde:
2-[(3-Methoxybenzyl)oxy]benzaldehyde: Features a methoxy group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-5-4-6-13(9-12)11-17-15-8-3-2-7-14(15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXPGKWGYAJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393415 | |
Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351984-86-6 | |
Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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